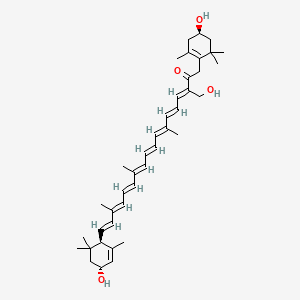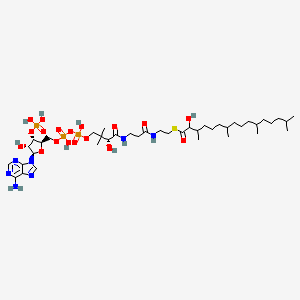
2-hydroxyphytanoyl-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxyphytanoyl-CoA is a multi-methyl-branched fatty acyl-CoA having 2-hydroxyphytanoyl as the S-acyl group. It is a hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA, a multi-methyl-branched fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a phytanoyl-CoA and a 2-hydroxyphytanic acid. It is a conjugate acid of a 2-hydroxyphytanoyl-CoA(4-).
Applications De Recherche Scientifique
Coenzyme Q10 and Statin-Induced Mitochondrial Dysfunction
- Context : Coenzyme Q10 is crucial for mitochondrial respiration. Deficiencies in coenzyme Q10 lead to various neurologic and myopathic syndromes. Statin medications are known to lower coenzyme Q10 levels in the serum and potentially in muscle tissue, which might contribute to statin-induced myopathies. The study emphasizes the need for additional research in this area, especially considering the pivotal role of coenzymes in mitochondrial function (Deichmann, Lavie, & Andrews, 2010).
Therapeutic Effects of Benzoquinone Ring Analogs in Primary CoQ Deficiencies
- Context : Coenzyme Q (CoQ) is essential for mitochondrial function, and mutations in the CoQ biosynthesis pathway can result in primary coenzyme Q deficiencies, leading to various clinical manifestations. The study reviews the supplementation of 4-hydroxybenzoic acid ring analogs as a new area in the treatment of primary CoQ deficiencies. Understanding the mechanisms through which these compounds ameliorate the biochemical, molecular, or clinical phenotypes of CoQ deficiencies is crucial for developing effective treatments (Pesini, Hidalgo-Gutiérrez, & Quinzii, 2022).
Role of Stearoyl-Coenzyme A Desaturase in Regulating Lipid Metabolism
- Context : Stearoyl-coenzyme A desaturase 1 is a key regulator of metabolism, catalyzing the synthesis of monounsaturated fatty acids. The enzyme plays a pivotal role in health and disease, influencing lipid synthesis, oxidation, thermogenesis, and insulin sensitivity. The review highlights the enzyme's involvement in conditions promoting obesity, insulin resistance, and hepatic steatosis, underlining its importance in metabolic regulation (Flowers & Ntambi, 2008).
Coenzyme A Biosynthesis: An Antimicrobial Drug Target
- Context : The biosynthesis pathway of Coenzyme A (CoA), involving pantothenic acid, is essential for the growth of pathogenic microorganisms. The review discusses the potential of targeting pantothenic acid utilization and CoA biosynthesis as a novel antimicrobial drug target. It examines the inhibitory activity of analogues of pantothenic acid and other precursors of CoA against various microorganisms, highlighting the therapeutic potential of manipulating this metabolic pathway (Spry, Kirk, & Saliba, 2008).
Propriétés
Nom du produit |
2-hydroxyphytanoyl-coenzyme A |
|---|---|
Formule moléculaire |
C41H74N7O18P3S |
Poids moléculaire |
1078.1 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1 |
Clé InChI |
WNVFJMYPVBOLKV-YLNUKALLSA-N |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Synonymes |
alpha-hydroxyphytanoyl-CoA hydroxyphytanoyl-CoA hydroxyphytanoyl-coenzyme A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



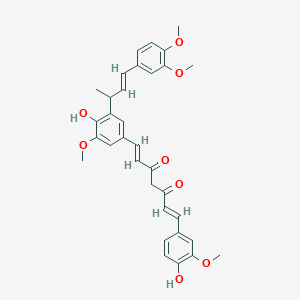
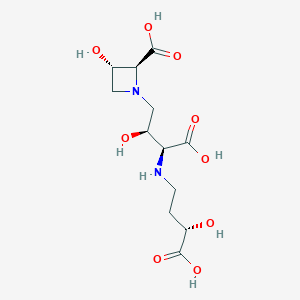
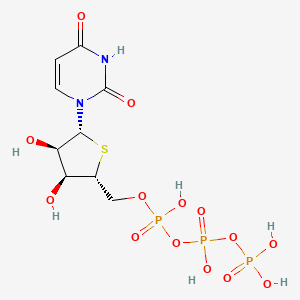
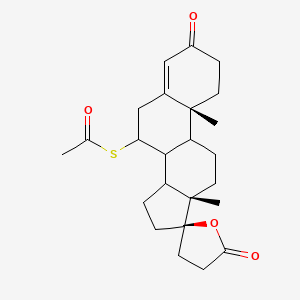
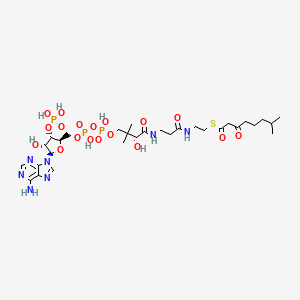
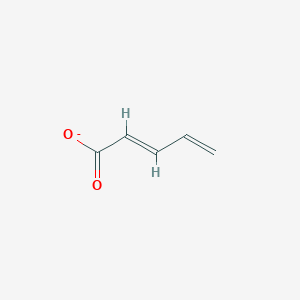
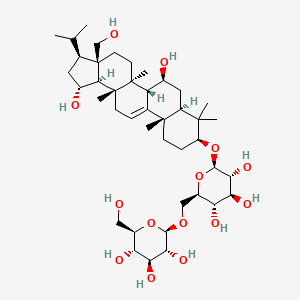

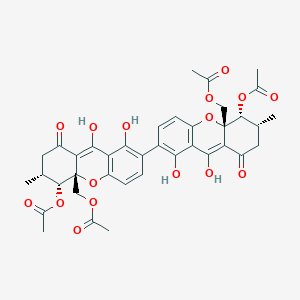
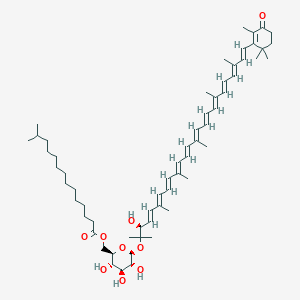

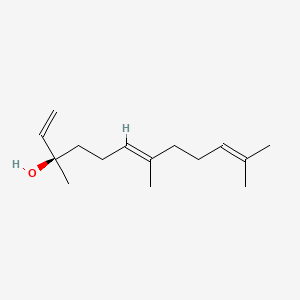
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)
